N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a cyclohexyl group, and a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of action
Mode of action
1,2,4-oxadiazoles generally interact with their targets through hydrogen bond acceptor properties .
Biochemical pathways
1,2,4-oxadiazoles have been shown to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
1,2,4-oxadiazole derivatives have been noted for their better hydrolytic and metabolic stability .
Result of action
1,2,4-oxadiazoles have been shown to have anti-infective properties .
Action environment
The properties of 1,2,4-oxadiazoles can vary depending on the electronic environment of the substituents in the oxadiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The cyclohexyl group can be introduced through a nucleophilic substitution reaction, while the benzodioxole moiety is often incorporated via a coupling reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Used in the development of pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole: Investigated for its potential as an energetic material.
Uniqueness
N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-18-16(24-20-11)17(7-3-2-4-8-17)19-15(21)12-5-6-13-14(9-12)23-10-22-13/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEKKTBUAUCKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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